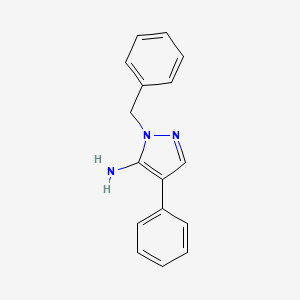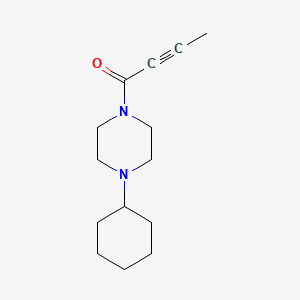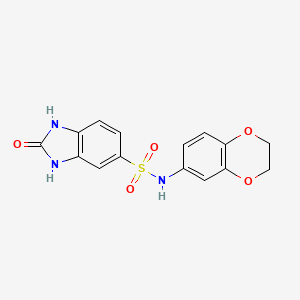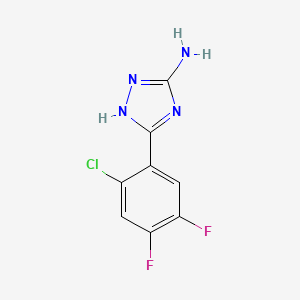![molecular formula C13H16N4OS B14941654 N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B14941654.png)
N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acylation: The benzothiazole derivative is then acylated using 2,2-dimethylpropanoic anhydride or chloride in the presence of a base such as pyridine or triethylamine.
Guanidination: The final step involves the reaction of the acylated benzothiazole with a guanidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Applications De Recherche Scientifique
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)UREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)THIOUREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)CARBAMATE
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds like ureas, thioureas, and carbamates, which have different functional groups and, consequently, different reactivity and biological activity profiles.
Propriétés
Formule moléculaire |
C13H16N4OS |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10(18)16-11(14)17-12-15-8-6-4-5-7-9(8)19-12/h4-7H,1-3H3,(H3,14,15,16,17,18) |
Clé InChI |
QGGXJWSTLRTMJD-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C(=O)N/C(=N/C1=NC2=CC=CC=C2S1)/N |
SMILES canonique |
CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-{[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B14941576.png)

![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)



![{(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B14941611.png)
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide](/img/structure/B14941628.png)

